

Physical and chemical properties of bis(benzonitrile)dichloroplatinum(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(benzonitrile)dichloroplatinum(II)
)

Cat. No.: B078230

[Get Quote](#)

An In-depth Technical Guide to Bis(benzonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzonitrile)dichloroplatinum(II), with the chemical formula $\text{PtCl}_2(\text{C}_6\text{H}_5\text{CN})_2$, is a significant coordination complex that serves as a versatile precursor in organometallic chemistry and holds potential in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications. The information is curated to be a vital resource for researchers in catalysis and drug development, presenting data in a structured and accessible format, complemented by visualizations of key chemical processes.

Introduction

Bis(benzonitrile)dichloroplatinum(II) is a square planar platinum(II) complex. The benzonitrile ligands are labile, making this compound an excellent starting material for the synthesis of other platinum complexes through ligand substitution reactions. This lability is crucial for its application as a catalyst in various organic transformations. Furthermore, as a

platinum(II) complex, it shares structural similarities with platinum-based anticancer drugs like cisplatin, suggesting potential, albeit less explored, applications in medicinal chemistry. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

Bis(benzonitrile)dichloroplatinum(II) is a yellow to orange crystalline solid.^[1] Key physical and chemical properties are summarized in the tables below.

General Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ N ₂ Pt	[2][3]
Molecular Weight	472.23 g/mol	[2]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	224 °C (decomposes)	[4]
CAS Number	14873-63-3, 15617-19-3	[2][3]

Solubility

Quantitative solubility data for **bis(benzonitrile)dichloroplatinum(II)** is not extensively reported in the literature. However, qualitative descriptions are available.

Solvent	Solubility	Reference(s)
Water	Sparingly soluble	[1]
Acetone	Slightly soluble	[5]
Chloroform	Slightly soluble	[5]

Spectral Characterization

Detailed spectral data for **bis(benzonitrile)dichloroplatinum(II)** are not widely published. The following sections outline the expected spectral characteristics based on the known properties of similar compounds and general principles of coordination chemistry.

Infrared (IR) Spectroscopy

The IR spectrum of **bis(benzonitrile)dichloroplatinum(II)** is expected to be dominated by the vibrational modes of the coordinated benzonitrile and the platinum-chloride bonds.

Functional Group	Expected Wavenumber (cm^{-1})	Notes
C≡N stretch	> 2229 cm^{-1}	The C≡N stretching frequency of free benzonitrile is around 2229 cm^{-1} . Upon coordination to a metal center, this band typically shifts to a higher frequency.
Pt-Cl stretch	300 - 350 cm^{-1}	For a cis-isomer, two Pt-Cl stretching bands are expected in the far-IR region.
Aromatic C-H stretch	~3000 - 3100 cm^{-1}	
Aromatic C=C stretch	~1400 - 1600 cm^{-1}	

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for **bis(benzonitrile)dichloroplatinum(II)** is scarce. The expected chemical shifts can be inferred from the spectra of free benzonitrile and related platinum complexes.

Nucleus	Expected Chemical Shift (ppm)	Notes
¹ H NMR	> 7.4 ppm	The aromatic protons of the benzonitrile ligands are expected to be deshielded upon coordination to the electron-withdrawing platinum center.
¹³ C NMR	Aromatic: > 129-133 ppm, Nitrile: > 118 ppm	Similar to the protons, the carbon atoms of the benzonitrile ligands are expected to be deshielded. The nitrile carbon, in particular, should show a significant downfield shift due to its direct coordination to the platinum.
¹⁹⁵ Pt NMR	Highly variable	The chemical shift of ¹⁹⁵ Pt is very sensitive to the coordination environment, spanning a wide range. For Pt(II) complexes, the chemical shift can vary by thousands of ppm.[6][7]

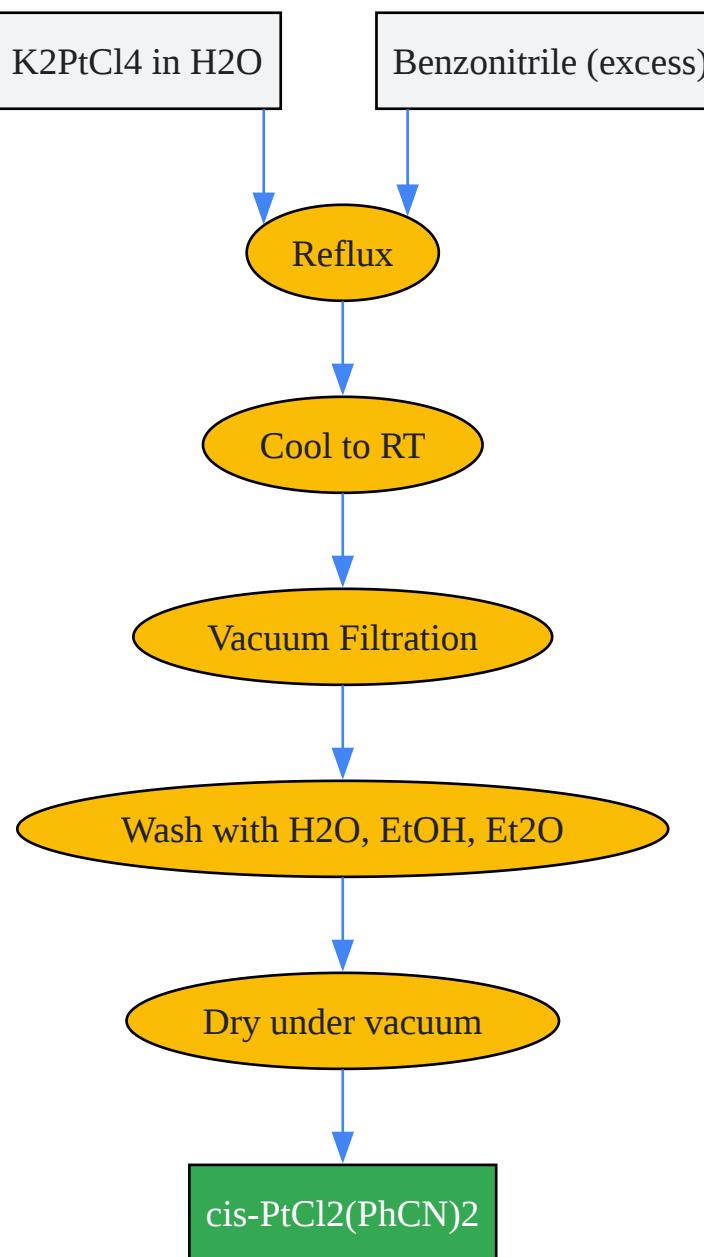
Experimental Protocols

Synthesis of **cis-Bis(benzonitrile)dichloroplatinum(II)**

A detailed experimental protocol for the synthesis of **cis-bis(benzonitrile)dichloroplatinum(II)** is not readily available in peer-reviewed literature. However, a general method can be adapted from the synthesis of the analogous cisplatin and the palladium analogue.[8][9] The following is a proposed experimental protocol.

Objective: To synthesize **cis-bis(benzonitrile)dichloroplatinum(II)** from potassium tetrachloroplatinate(II).

Materials:


- Potassium tetrachloroplatinate(II) (K_2PtCl_4)
- Benzonitrile (C_6H_5CN)
- Water, deionized
- Ethanol
- Diethyl ether
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Round-bottom flask
- Condenser
- Hirsch funnel and filter paper
- Beakers and graduated cylinders

Procedure:

- In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of warm water with stirring.
- To this solution, add an excess of benzonitrile (at least 2 molar equivalents).
- Heat the mixture under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by a color change.
- Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a yellow solid.
- Collect the solid product by vacuum filtration using a Hirsch funnel.

- Wash the product sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.
- Dry the product under vacuum to obtain **cis-bis(benzonitrile)dichloroplatinum(II)**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **bis(benzonitrile)dichloroplatinum(II)**.

Protocol for Solubility Determination

The following is a general protocol for determining the quantitative solubility of **bis(benzonitrile)dichloroplatinum(II)** in an organic solvent.[\[10\]](#)

Objective: To determine the solubility of **bis(benzonitrile)dichloroplatinum(II)** in a given solvent at a specified temperature.

Materials:

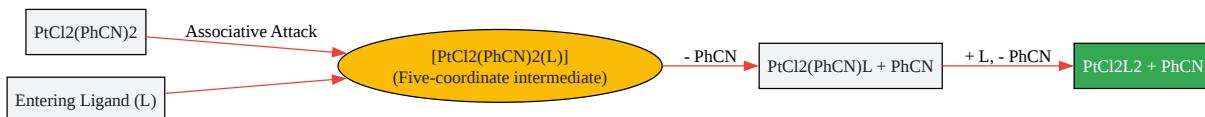
- **Bis(benzonitrile)dichloroplatinum(II)**
- Selected organic solvent (e.g., dichloromethane, acetone, THF, DMF, DMSO)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker
- Syringe filters (0.2 µm PTFE)
- Volumetric flasks

Procedure:

- Add an excess amount of **bis(benzonitrile)dichloroplatinum(II)** to a vial.
- Add a known volume of the desired solvent to the vial.
- Seal the vial and place it in a constant temperature shaker for 24-48 hours to ensure equilibrium is reached.
- Allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.
- Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter.
- Transfer the filtered saturated solution to a pre-weighed vial.

- Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.
- Weigh the vial with the dried residue. The difference in mass will give the mass of the dissolved compound.
- Calculate the solubility in mg/mL or g/100 mL.

Chemical Reactivity


The chemistry of **bis(benzonitrile)dichloroplatinum(II)** is dominated by the lability of the benzonitrile ligands, which makes it a valuable precursor for a wide range of platinum(II) complexes.

Ligand Substitution Reactions

The benzonitrile ligands can be readily displaced by other ligands, such as phosphines, amines, and thiols. These reactions typically proceed via an associative mechanism, which is common for square planar d^8 metal complexes like Pt(II).^[11] The entering ligand attacks the platinum center to form a five-coordinate intermediate, followed by the departure of a benzonitrile ligand.

General Reaction Scheme: $\text{PtCl}_2(\text{PhCN})_2 + 2 \text{ L} \rightarrow \text{PtCl}_2\text{L}_2 + 2 \text{ PhCN}$ (where L = phosphine, amine, etc.)

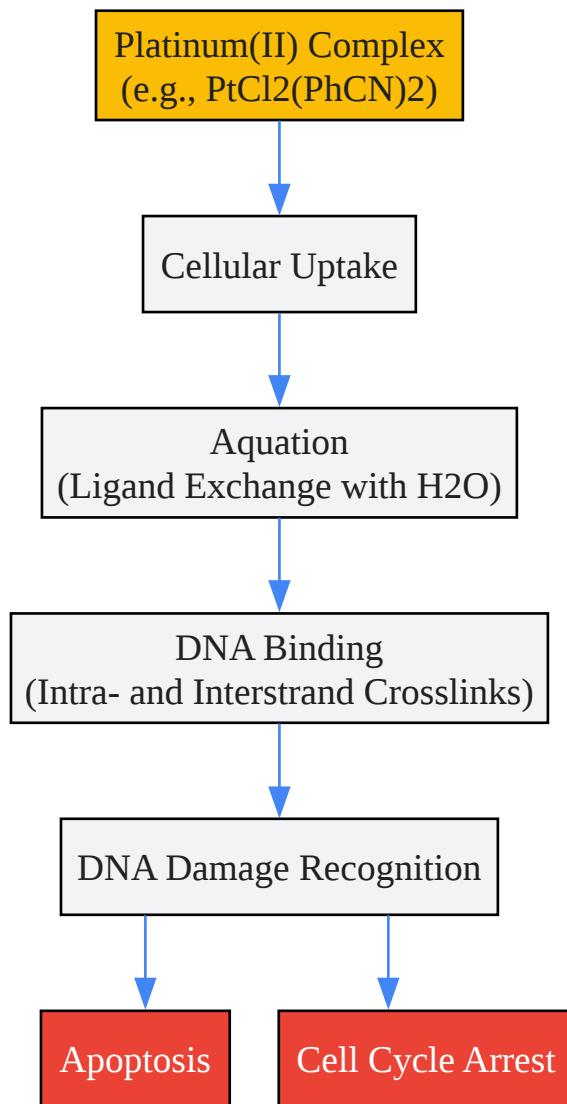
Workflow for Ligand Substitution:

[Click to download full resolution via product page](#)

Caption: Ligand substitution mechanism.

Applications

Catalysis


Bis(benzonitrile)dichloroplatinum(II) is primarily used as a catalyst or catalyst precursor in a variety of organic reactions, including:

- Hydrosilylation: The addition of Si-H bonds across double or triple bonds.[4]
- Asymmetric hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond to produce a chiral aldehyde.[4]
- Allylation reactions.[4]
- Carbene insertion reactions.[4]
- Cyclopropanation reactions.[4]

Potential in Drug Development

While not a clinically used drug, **bis(benzonitrile)dichloroplatinum(II)** has been investigated for its potential anticancer properties.[1] The proposed mechanism of action is similar to that of cisplatin, involving binding to DNA and interfering with DNA replication, ultimately leading to cell death.[1] Platinum-based drugs typically form adducts with DNA, leading to the activation of cellular pathways that can result in apoptosis.[12]

Generalized Signaling Pathway for Platinum-Based Anticancer Drugs:

[Click to download full resolution via product page](#)

Caption: Putative mechanism of action for platinum anticancer agents.

Safety and Handling

Bis(benzonitrile)dichloroplatinum(II) is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is reported to be toxic if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.^[2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

Bis(benzonitrile)dichloroplatinum(II) is a valuable reagent in inorganic and organometallic chemistry, primarily serving as a convenient precursor for a wide array of platinum(II) complexes due to the lability of its benzonitrile ligands. Its utility as a catalyst in various organic transformations is well-documented. While its potential as an anticancer agent is noted, this area remains less explored compared to other platinum-based drugs. This guide has compiled the available physical, chemical, and spectral data, along with proposed experimental protocols, to serve as a comprehensive resource for researchers. Further investigation into its quantitative solubility, detailed spectral characterization, and biological activity is warranted to fully elucidate the potential of this versatile platinum complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Bis(benzonitrile)dichloroplatinum | C14H10Cl2N2Pt | CID 6093685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichlorobis(benzonitrile)platinum(II) | C14H10Cl2N2Pt | CID 4131821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-ビス(ベンゾニトリル)ジクロロ白金(II) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Tuning anticancer properties and DNA-binding of Pt(II) complexes via alteration of nitrogen softness/basicity of tridentate ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Platinum-DNA interactions and subsequent cellular processes controlling sensitivity to anticancer platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of bis(benzonitrile)dichloroplatinum(II)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078230#physical-and-chemical-properties-of-bis-benzonitrile-dichloroplatinum-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com